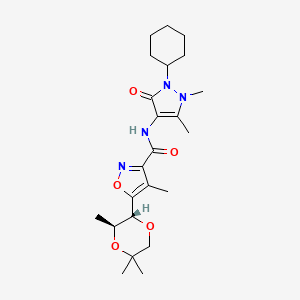
KRPpSQRHGSKY-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRPpSQRHGSKY-NH2 is a biologically active peptide known for its role as a phosphorylated protein kinase C (PKC) substrate peptide . This compound has a molecular formula of C57H96N23O18P and a molecular weight of 1422.49 . It is primarily used in scientific research due to its unique properties and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRPpSQRHGSKY-NH2 involves the solid-phase peptide synthesis (SPPS) method . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield . The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
KRPpSQRHGSKY-NH2 primarily undergoes phosphorylation and dephosphorylation reactions . These reactions are crucial for its role as a PKC substrate peptide.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a kinase enzyme under physiological conditions.
Dephosphorylation: This reaction involves phosphatase enzymes and occurs under similar physiological conditions.
Major Products
The major products of these reactions are the phosphorylated and dephosphorylated forms of this compound .
Applications De Recherche Scientifique
KRPpSQRHGSKY-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying phosphorylation and dephosphorylation mechanisms.
Biology: Investigated for its role in signal transduction pathways involving PKC.
Medicine: Explored for potential therapeutic applications in diseases where PKC is implicated.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
KRPpSQRHGSKY-NH2 exerts its effects through its interaction with PKC. The phosphorylation of the serine residue within the peptide sequence modulates the activity of PKC, influencing various cellular processes such as cell growth, differentiation, and apoptosis . The molecular targets and pathways involved include the PKC signaling pathway and downstream effectors .
Comparaison Avec Des Composés Similaires
Similar Compounds
KRPpSQRHGSKY-NH2: A phosphorylated PKC substrate peptide.
Other PKC Substrate Peptides: Similar peptides that serve as substrates for PKC but may differ in sequence and phosphorylation sites.
Uniqueness
This compound is unique due to its specific sequence and phosphorylation site, which confer distinct biological activity and specificity for PKC . This makes it a valuable tool for studying PKC-related signaling pathways and developing targeted therapeutic strategies .
Propriétés
Formule moléculaire |
C57H96N23O18P |
|---|---|
Poids moléculaire |
1422.5 g/mol |
Nom IUPAC |
[(2S)-3-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C57H96N23O18P/c58-19-3-1-8-34(60)47(86)76-38(11-6-22-69-57(65)66)55(94)80-23-7-12-43(80)54(93)79-42(29-98-99(95,96)97)53(92)75-37(17-18-44(61)83)51(90)73-36(10-5-21-68-56(63)64)50(89)78-40(25-32-26-67-30-71-32)48(87)70-27-45(84)72-41(28-81)52(91)74-35(9-2-4-20-59)49(88)77-39(46(62)85)24-31-13-15-33(82)16-14-31/h13-16,26,30,34-43,81-82H,1-12,17-25,27-29,58-60H2,(H2,61,83)(H2,62,85)(H,67,71)(H,70,87)(H,72,84)(H,73,90)(H,74,91)(H,75,92)(H,76,86)(H,77,88)(H,78,89)(H,79,93)(H4,63,64,68)(H4,65,66,69)(H2,95,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Clé InChI |
KMGOGNPBYWFPMA-IJXJCFDCSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


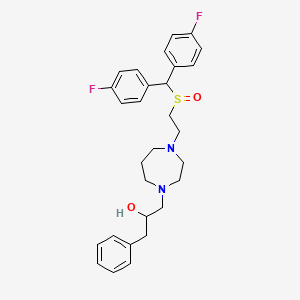
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
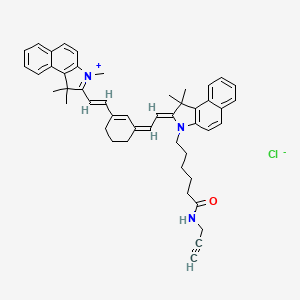
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
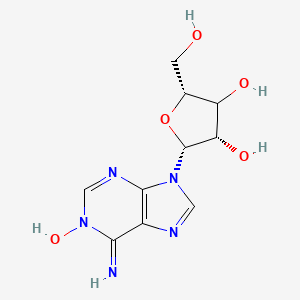

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
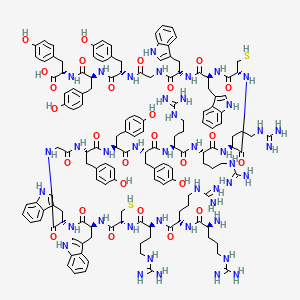
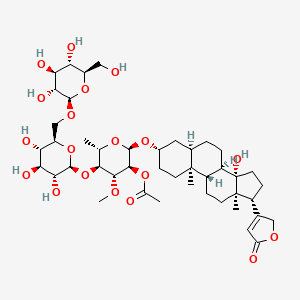
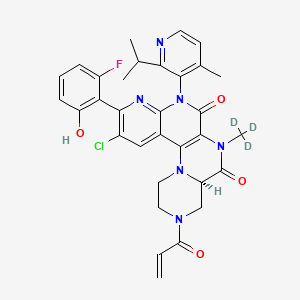

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
